molecular formula C13H18Cl2N6O B1390984 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride CAS No. 1177093-08-1

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride

Cat. No. B1390984
CAS RN: 1177093-08-1
M. Wt: 345.2 g/mol
InChI Key: CRAPLOFTRBVTAN-UHFFFAOYSA-N
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Description

The compound “4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom . The cyclopropyl group is a three-membered carbon ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring and the oxadiazole ring in separate steps, followed by their connection via a carbon-carbon bond. The piperazine ring could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and oxadiazole rings, both of which are heterocyclic aromatic rings, meaning they contain atoms other than carbon in their ring structure and exhibit aromaticity .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The types of reactions would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the pyrimidine and oxadiazole rings could potentially influence its solubility, stability, and reactivity .

Scientific Research Applications

Tuberculostatic Activity

A study by Foks et al. (2004) explored the tuberculostatic activity of derivatives related to 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride. The study focused on the synthesis of these derivatives and their in vitro evaluation for tuberculostatic activity, with some compounds showing inhibiting concentrations within 25 - 100 mg/ml (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2004).

Antibacterial Activity

A 2017 study by Deshmukh et al. investigated the antibacterial screening of 1,3,4-oxadiazoles containing the piperazine nucleus, similar to the structure . The study synthesized a series of these compounds and found moderate activity against Bacillus Subtilis and Escherichia Coli (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

Synthesis and Characterization

Sanjeevarayappa et al. (2015) detailed the synthesis and characterization of a compound with a similar structure, focusing on its crystallization, spectroscopic evidence, and biological evaluation, including antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Anticancer Properties

Research by Kumar et al. (2016) involved the design and synthesis of derivatives of 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl with pyrazolo[1,5-a]pyrimidine analogs, demonstrating notable anticancer activity against the HeLa cell line (Ajeesh Kumar, Nair, Bodke, Sambasivam, & Bhat, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, or investigating its potential side effects .

properties

IUPAC Name

5-cyclopropyl-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O.2ClH/c1-2-9(1)12-17-11(18-20-12)10-3-4-15-13(16-10)19-7-5-14-6-8-19;;/h3-4,9,14H,1-2,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAPLOFTRBVTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3=NC(=NC=C3)N4CCNCC4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
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4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
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4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
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4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
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4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
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4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride

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